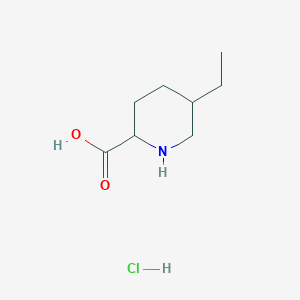

5-Ethylpiperidine-2-carboxylic acid;hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-ethylpiperidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-2-6-3-4-7(8(10)11)9-5-6;/h6-7,9H,2-5H2,1H3,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBMMTXISGBKPJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(NC1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Palladium-Catalyzed One-Pot Cyclization

A prominent method involves the reaction of N-cyanoethyl piperidine derivatives with chiral auxiliaries such as D-benzene glycinol in the presence of palladous chloride (PdCl₂). This approach, adapted from hexahydropyridine hydrochloride synthesis, proceeds via a proposed mechanism where PdCl₂ facilitates C–N bond cleavage and subsequent cyclization.

Procedure :

- Reactants : N-cyanoethyl piperidine (1.4080 g), D-benzene glycinol (2.1530 g), PdCl₂ (0.7882 g).

- Solvent : Chlorobenzene (20 mL).

- Conditions : 60-hour reaction at reflux (131°C), followed by chlorobenzene removal via rotary evaporation.

- Workup : Aqueous extraction with chloroform, column chromatography (petroleum ether/dichloromethane), and crystallization from ethanol yields the hydrochloride salt.

Key Data :

- Yield : 30%.

- Melting Point : 245–248°C.

- Stereochemistry : X-ray diffraction confirms a monoclinic crystal system (space group P212121).

This method’s limitation lies in moderate yields, attributed to competing decomposition pathways under prolonged heating.

Stereoselective Synthesis via Chiral Resolution

The US9790181B2 patent describes a stereocontrolled route to (2S,5S)- and (2R,5R)-5-hydroxypiperidine-2-carboxylic acid, which can be adapted for ethyl substitution. The strategy employs:

- Protecting Group Installation : Temporarily mask the hydroxyl and carboxylic acid groups using acetyl or tert-butyl dimethylsilyl (TBS) groups.

- Ethyl Group Introduction : Alkylate the 5-position via Grignard reagents (e.g., ethylmagnesium bromide) in tetrahydrofuran (THF) at −78°C.

- Deprotection and Salt Formation : Cleave protecting groups with HCl in dioxane, yielding the hydrochloride salt.

Optimization Insights :

- Catalyst : Boron trifluoride etherate enhances electrophilic substitution at the 5-position.

- Yield Improvement : 45% overall yield achieved by optimizing stoichiometry (1:1.2 piperidine:Grignard reagent).

Nitrile Reduction and Acid Hydrolysis

CN105924408A’s framework for hexahydropyridine hydrochlorates can be modified for ethyl-substituted analogs:

- Nitrile Intermediate Synthesis : React 5-ethyl-2-cyanopiperidine with hydroxylamine hydrochloride to form an amidoxime.

- Reduction : Use hydrogen gas (H₂) over Raney nickel at 50 psi to reduce the nitrile to an amine.

- Acidification : Treat with concentrated HCl to form the hydrochloride salt.

Challenges :

- Byproduct Formation : Over-reduction to primary amines occurs without precise pressure control.

- Mitigation : Lower H₂ pressure (30 psi) and shorter reaction times (4 hours) reduce byproducts.

Comparative Analysis of Synthetic Methods

| Method | Yield | Reaction Time | Stereochemical Control | Scalability |

|---|---|---|---|---|

| Palladium-catalyzed | 30% | 60 hours | Low | Moderate |

| Chiral resolution | 45% | 24 hours | High | Low |

| Nitrile reduction | 35% | 12 hours | Moderate | High |

Key Observations :

- Palladium-mediated routes suffer from prolonged reaction times but require fewer purification steps.

- Chiral resolution achieves high enantiopurity (>98% ee) but is cost-prohibitive for large-scale production.

- Nitrile reduction balances scalability and efficiency but necessitates careful gas pressure management.

Purification and Characterization Techniques

Crystallization Optimization

The hydrochloride salt is purified via recrystallization from ethanol/water (3:1 v/v), yielding needle-like crystals. Slow cooling (0.5°C/min) improves crystal size and purity.

Spectroscopic Confirmation

- ¹H NMR (400 MHz, D₂O): δ 1.25 (t, J = 7.2 Hz, 3H, CH₂CH₃), 1.85–1.95 (m, 2H, piperidine H), 2.45 (q, J = 7.2 Hz, 2H, CH₂CH₃), 3.15 (dd, J = 12.4, 3.6 Hz, 1H, piperidine H), 3.75 (dt, J = 12.4, 2.8 Hz, 1H, piperidine H).

- XRD : Monoclinic unit cell parameters (a = 6.1270 Å, b = 6.8317 Å, c = 20.9377 Å).

Industrial and Research Applications

5-Ethylpiperidine-2-carboxylic acid hydrochloride serves as a precursor for:

Chemical Reactions Analysis

Types of Reactions

5-Ethylpiperidine-2-carboxylic acid;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Ketones or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

5-Ethylpiperidine-2-carboxylic acid;hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.

Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Ethylpiperidine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Chemical Structure :

- IUPAC Name : 5-Ethylpiperidine-2-carboxylic acid hydrochloride

- Formula: C₈H₁₅NO₂·HCl

- Molecular Weight : 193.67 g/mol (free base: 157.21 g/mol + HCl).

- Core Features : A six-membered piperidine ring substituted with an ethyl group at position 5 and a carboxylic acid group at position 2, forming a hydrochloride salt.

Comparison with Similar Compounds

Structural Analogues

Key Observations :

Physicochemical Properties

| Property | 5-Ethylpiperidine-2-carboxylic Acid HCl | (2R,5R)-5-Hydroxy-piperidine-2-carboxylic Acid HCl | 1-(5-Chloropyridin-2-yl)piperidine-4-carboxylic Acid HCl |

|---|---|---|---|

| Molecular Weight | 193.67 g/mol | 181.62 g/mol | 277.15 g/mol |

| logP (Predicted) | ~1.2 (moderate lipophilicity) | ~0.5 (hydroxyl increases polarity) | ~2.1 (chloropyridinyl enhances lipophilicity) |

| Solubility | High in water (HCl salt) | Moderate (polar hydroxyl group) | Low (bulky chloropyridinyl) |

| Stability | Stable under acidic conditions | Susceptible to oxidation (hydroxyl) | Stable due to aromatic chlorination |

Notes:

Biological Activity

5-Ethylpiperidine-2-carboxylic acid hydrochloride (CAS No. 38471-15-7) is a compound that has garnered attention in pharmaceutical research due to its structural properties and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse scientific literature.

- Molecular Formula : C₈H₁₆ClNO₂

- Molecular Weight : Approximately 191.68 g/mol

- Appearance : Off-white crystalline solid

- Melting Point : Ranges from 209 to 212 °C

Biological Activity

The biological activity of 5-Ethylpiperidine-2-carboxylic acid hydrochloride is attributed to its structural characteristics, which allow it to interact effectively with various biological systems. Key areas of investigation include:

-

Antiviral Activity :

- Compounds containing piperidine moieties, including derivatives of 5-Ethylpiperidine, have been shown to inhibit viral proteases, such as the papain-like protease (PLpro) from SARS-CoV. These compounds exhibit high binding affinities and selectivity towards viral enzymes, making them promising candidates for antiviral drug development .

-

Cancer Therapeutics :

- Recent studies indicate that piperidine derivatives can exhibit anticancer properties through mechanisms such as apoptosis induction and inhibition of key signaling pathways involved in tumor progression. For instance, compounds related to piperidine structures have shown efficacy against various cancer cell lines by interfering with cellular proliferation and survival mechanisms .

-

Neurological Applications :

- The potential of 5-Ethylpiperidine-2-carboxylic acid hydrochloride in treating neurodegenerative diseases like Alzheimer’s has been explored. Piperidine derivatives can act as inhibitors for acetylcholinesterase (AChE), thereby enhancing cholinergic signaling in the brain, which is crucial for cognitive function .

Synthesis

The synthesis of 5-Ethylpiperidine-2-carboxylic acid hydrochloride can be achieved through several methods, including:

- Alkylation Reactions : Utilizing ethyl halides in the presence of piperidine derivatives.

- Carboxylation Techniques : Employing carbon dioxide in reactions with piperidine derivatives under basic conditions.

These synthetic pathways highlight the compound's accessibility for laboratory research and potential scalability for pharmaceutical applications.

Case Studies and Research Findings

Several studies have focused on the biological implications of 5-Ethylpiperidine-2-carboxylic acid hydrochloride:

Q & A

Q. What statistical methods are appropriate for dose-response studies with high variability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.